2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole is a synthetic organic compound that features a benzoxazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. This may include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-[3-(Chloromethyl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness
2-[3-(Fluoromethyl)piperidin-1-yl]-1,3-benzoxazole is unique due to the presence of the fluoromethyl group, which can impart different physicochemical properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H15FN2O |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H15FN2O/c14-8-10-4-3-7-16(9-10)13-15-11-5-1-2-6-12(11)17-13/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
GFIIGUDKAYGFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)CF |
Origin of Product |
United States |
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